molecular formula C7H13F3N2 B2996793 1,2-Dimethyl-6-(trifluoromethyl)piperazine CAS No. 1367866-70-3

1,2-Dimethyl-6-(trifluoromethyl)piperazine

Cat. No. B2996793
CAS RN: 1367866-70-3
M. Wt: 182.19
InChI Key: XEFMLFFPIDIMHK-UHFFFAOYSA-N
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Description

1,2-Dimethyl-6-(trifluoromethyl)piperazine is a chemical compound with the CAS Number: 1367866-70-3. It has a molecular weight of 182.19 . The compound is stored at room temperature and has a purity of 95%. It is in liquid form .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13F3N2/c1-5-3-11-4-6(12(5)2)7(8,9)10/h5-6,11H,3-4H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.

Scientific Research Applications

Agrochemical Development

1,2-Dimethyl-6-(trifluoromethyl)piperazine derivatives have been synthesized and shown to exhibit significant fungicidal and herbicidal activities. Some compounds within this category demonstrated superior in vitro and in vivo activities against plant fungi compared to existing controls. This research highlights the potential of these compounds in developing new agrochemicals with enhanced efficacy against various plant pathogens (Wang et al., 2017).

Chemical Synthesis and Drug Development

Research on unsymmetrical piperazines, including derivatives of this compound, has been pivotal in pharmaceutical development. These compounds are key constituents of many drugs, and efficient methods for their synthesis could significantly improve the production of new pharmaceuticals (Ghazanfarpour-Darjani et al., 2017).

Fluorescent Ligands for Receptor Studies

This compound derivatives have been utilized in synthesizing environment-sensitive fluorescent ligands targeting human receptors, such as the 5-HT1A receptor. These compounds offer potential tools for visualizing receptor distribution in biological studies, aiding in the understanding of receptor function and distribution in various cellular processes (Lacivita et al., 2009).

Environmental Impact and New Particle Formation

Studies on piperazine, including its derivatives, have explored their role in enhancing sulfuric acid-based new particle formation in the atmosphere. This research provides insights into the atmospheric fate of piperazine derivatives and their potential environmental impacts, offering a foundation for understanding how these compounds interact with atmospheric processes (Ma et al., 2019).

CO2 Capture and Absorption

Research on enhancing the absorption of CO2 in aqueous solutions has identified piperazine and its derivatives as effective promoters. This work contributes to the development of more efficient methods for CO2 capture, addressing one of the critical challenges in combating climate change (Zhang et al., 2020).

properties

IUPAC Name

1,2-dimethyl-6-(trifluoromethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2/c1-5-3-11-4-6(12(5)2)7(8,9)10/h5-6,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFMLFFPIDIMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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